molecular formula C4H10I2Si B6597715 bis(iodomethyl)dimethylsilane CAS No. 18243-15-7

bis(iodomethyl)dimethylsilane

Cat. No.: B6597715
CAS No.: 18243-15-7
M. Wt: 340.02 g/mol
InChI Key: NKIGVMOCRNHLMH-UHFFFAOYSA-N
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Description

Bis(iodomethyl)dimethylsilane is an organosilicon compound with the molecular formula C4H10I2Si It is characterized by the presence of two iodomethyl groups attached to a dimethylsilane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(iodomethyl)dimethylsilane typically involves the reaction of dimethylchlorosilane with iodomethane in the presence of a base such as sodium iodide. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atoms are replaced by iodomethyl groups. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture-sensitive side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Bis(iodomethyl)dimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alcohols.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidizing Agents: Such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield silane derivatives with amine functional groups, while oxidation reactions can produce silanol or siloxane compounds .

Scientific Research Applications

Bis(iodomethyl)dimethylsilane has several scientific research applications, including:

    Organic Synthesis: It is used as a building block for the synthesis of more complex organosilicon compounds.

    Materials Science: The compound is utilized in the preparation of silicon-based materials with unique properties, such as high thermal stability and resistance to degradation.

    Biological Studies: It is employed in the modification of biomolecules to study their interactions and functions.

    Medicinal Chemistry: The compound is explored for its potential use in drug development and delivery systems.

Mechanism of Action

The mechanism by which bis(iodomethyl)dimethylsilane exerts its effects involves the reactivity of the iodomethyl groups. These groups can undergo nucleophilic substitution reactions, allowing the compound to act as a versatile intermediate in organic synthesis. The dimethylsilane core provides stability and enhances the compound’s lipophilicity, facilitating its incorporation into various chemical and biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of iodomethyl groups, which confer distinct reactivity compared to other organosilicon compounds. This makes it a valuable intermediate in the synthesis of complex molecules and materials with specific properties .

Properties

IUPAC Name

bis(iodomethyl)-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10I2Si/c1-7(2,3-5)4-6/h3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIGVMOCRNHLMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CI)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10I2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80293918
Record name bis(iodomethyl)(dimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18243-15-7
Record name NSC93010
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93010
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name bis(iodomethyl)(dimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
bis(iodomethyl)dimethylsilane
Reactant of Route 2
bis(iodomethyl)dimethylsilane

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